2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide
Overview
Description
2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide is a synthetic organic compound with the molecular formula C14H17ClFNO It is characterized by the presence of a chloro group, a fluorophenyl group, and a cyclopentylmethyl moiety attached to an acetamide backbone
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Tertiary aliphatic amines like this compound are known to be biotransformed into tertiary amine oxides . This transformation could potentially affect various biochemical pathways and have downstream effects.
Pharmacokinetics
It’s known that the bioavailability of a compound can be influenced by its ability to cross the blood-brain barrier
Result of Action
The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation could potentially lead to various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound has significant bond lengths and bond angles
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with cyclopentylamine to form N-(4-fluorophenyl)cyclopentylamine.
Acylation Reaction: The intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of amines or alcohols from corresponding functional groups.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Comparison with Similar Compounds
- 2-chloro-N-{[1-(4-chlorophenyl)cyclopentyl]methyl}acetamide
- 2-chloro-N-{[1-(4-bromophenyl)cyclopentyl]methyl}acetamide
- 2-chloro-N-{[1-(4-methylphenyl)cyclopentyl]methyl}acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluoro, chloro, bromo, methyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
- Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-13(18)17-10-14(7-1-2-8-14)11-3-5-12(16)6-4-11/h3-6H,1-2,7-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQVSNWIFJWTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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